molecular formula C11H10N2O2S B12110729 Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-

Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-

Cat. No.: B12110729
M. Wt: 234.28 g/mol
InChI Key: GMVLSQSAOMOCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- is a heterocyclic compound featuring a quinazoline core substituted with a methyl group at position 2 and a thioether-linked acetic acid moiety at position 4. Quinazoline derivatives are known for their diverse pharmacological and agrochemical applications, including kinase inhibition, antimicrobial activity, and plant growth regulation .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-(2-methylquinazolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C11H10N2O2S/c1-7-12-9-5-3-2-4-8(9)11(13-7)16-6-10(14)15/h2-5H,6H2,1H3,(H,14,15)

InChI Key

GMVLSQSAOMOCGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- typically involves the reaction of 2-methyl-4-quinazolinethiol with acetic anhydride or acetyl chloride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, alcohols; reactions are often conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Amino derivatives, alkoxy derivatives

Scientific Research Applications

Potential Therapeutic Uses

The compound is being investigated for its potential in developing pharmaceuticals targeting various biological pathways. Its structural features suggest that it could be effective against a range of conditions, including cancer and neurodegenerative diseases. The following table summarizes some of the biological activities associated with similar quinazoline derivatives:

Compound Name Structural Features Biological Activity
2-MethylquinazolineQuinazoline ring without thioetherAnticancer activity
QuinazolinoneContains a carbonyl group instead of thioetherAntimicrobial properties
4-ThiazolylquinazolineThiazole ring fused with quinazolinePotential anti-inflammatory effects
2-(Methylthio)quinazolineMethylthio group instead of acetic acidAnticancer activity

The combination of acetic acid and quinazoline moieties may enhance the biological activity of acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-, making it a subject of interest for further pharmacological studies .

Anticancer Activity

Research has indicated that compounds related to quinazoline derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of novel compounds based on quinazoline scaffolds that demonstrated remarkable cytotoxicity against various cancer cell lines . The structure-activity relationship (SAR) analysis showed that modifications at specific positions could enhance anticancer efficacy.

Neuroprotective Effects

Another area of research focuses on the neuroprotective potential of related compounds. Studies have shown that certain quinazoline derivatives can inhibit acetylcholinesterase activity, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain . This suggests that acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- could be explored for similar applications.

Synthesis and Accessibility

The synthesis of acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- typically involves multi-step chemical reactions, making it accessible for further research and application . The methods utilized for its synthesis highlight its versatility as a synthetic intermediate in medicinal chemistry.

Mechanism of Action

The mechanism of action of acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Triazinoindole Cores

Several acetamide derivatives with triazino[5,6-b]indole cores and thioacetic acid linkages have been synthesized (e.g., compounds 23–27 in ). Key differences include:

  • Substituents: Bromine (e.g., compound 25) or phenoxy groups (e.g., 24) on the aromatic ring alter lipophilicity and electronic effects.

Table 1: Triazinoindole-Based Analogues

Compound ID Substituent(s) Purity Application
23 4-(Cyanomethyl)phenyl >95% Protein hit identification
25 8-Bromo, 4-phenoxyphenyl 95% Protein hit identification

Quinazolinone Derivatives

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate () shares a quinazoline-like core but differs in:

  • Synthesis : Green chemistry methods yield these derivatives as precursors for bioactive heterocycles .

Quinoline-Based Analogues

Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid () highlight:

  • Substituent Effects : Alkoxy groups at position 6 (e.g., QAC-5) reduce toxicity compared to unsubstituted analogues (QAC-1). Sodium salts exhibit higher bioavailability but increased toxicity due to ionization .
  • Biological Activity : These compounds stimulate rhizogenesis in Paulownia clones, with QAC-5 (sodium salt) showing the highest activity (15–20% improvement over controls) .

Table 2: Physicochemical and Toxicological Data for Quinoline Derivatives

Compound log P (neutral) log D (pH 7) Toxicity (Relative to Control)
QAC-1 2.1 1.8 15–20% reduction in sperm motility
QAC-5 1.9 1.5 Higher toxicity (ionized form)

Triazole Derivatives

Salts of 2-((4-R-3-(morpholinomethylene)-4H-1,2,4-triazole-5-yl)thio)acetic acid () demonstrate:

  • Agrochemical Utility : These compounds act as fungicides and growth stimulants for crops like Galatea hybrid corn.
  • Structure-Activity : Morpholine substituents enhance fungicidal activity, likely through improved membrane penetration .

Thiazole and Benzothiazole Analogues

  • 2-(2-Aminothiazol-4-yl)acetic acid (): An intermediate for antibiotics (e.g., cefotiam), emphasizing the role of the thiazole ring in antimicrobial activity.

Key Comparative Insights

Structural Influences on Activity

  • Heterocyclic Core: Quinazoline/quinoline cores favor kinase inhibition or rhizogenesis, while triazoles/thiazoles target antimicrobial or fungicidal pathways.
  • Substituents : Electron-withdrawing groups (e.g., Br) increase lipophilicity but may elevate toxicity. Sodium salts improve solubility at the cost of higher toxicity .

Physicochemical Properties

  • log P/log D: Quinoline derivatives (log P ~2.1) balance lipophilicity and solubility, adhering to Lipinski’s rule for drug-likeness .
  • Ionization : Sodium salts (e.g., QAC-5) enhance bioavailability but require careful toxicity profiling .

Biological Activity

Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- is a compound that combines the properties of acetic acid with a quinazoline derivative, featuring a thioether linkage. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. The following sections detail its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C11_{11}H10_{10}N2_2O2_2S
  • Molecular Weight : 234.27 g/mol
  • Structural Features : Contains both an acetic acid moiety and a quinazoline derivative linked by a sulfur atom.

This structure may enhance its solubility and bioavailability compared to other similar compounds, making it a subject of interest for further pharmacological studies.

Biological Activities

Research indicates that compounds related to quinazoline derivatives exhibit various biological activities, including:

  • Anticancer Activity : Several studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cells. For instance, compounds derived from quinazoline structures have demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50_{50} values for these compounds often fall within the low micromolar range, indicating potent activity .
  • Antimicrobial Properties : Quinazoline derivatives have also been noted for their antimicrobial effects. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents .
  • Anti-inflammatory Effects : The presence of electron-withdrawing groups in the quinazoline ring has been linked to increased anti-inflammatory activity. This suggests that modifications to the structure can enhance its therapeutic profile against inflammatory diseases .

Synthesis Methods

The synthesis of acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- typically involves several steps:

  • Formation of Quinazoline Derivative : The initial step often involves the synthesis of the quinazoline core through cyclization reactions.
  • Thioether Formation : The subsequent reaction with acetic acid leads to the formation of the thioether linkage.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using NMR and mass spectrometry.

This multi-step synthesis highlights the compound's accessibility for further research and potential applications in drug development.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Against Cancer Cell Lines : A study synthesized N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamates and evaluated their cytotoxic activity against five human cancer cell lines. The most potent compound showed an IC50_{50} value of 3.65 µM against MCF-7 cells, indicating significant anticancer potential .
  • Antimicrobial Evaluation : Another study focused on thiazole-bearing quinazoline derivatives, which exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens . These findings suggest that similar modifications in acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- could yield promising antimicrobial agents.
  • Anti-inflammatory Activity : Research on quinazoline derivatives has shown that certain modifications can enhance anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Comparative Analysis

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
2-MethylquinazolineQuinazoline ring without thioetherAnticancer activity
QuinazolinoneContains a carbonyl group instead of thioetherAntimicrobial properties
4-ThiazolylquinazolineThiazole ring fused with quinazolinePotential anti-inflammatory effects
2-(Methylthio)quinazolineMethylthio group instead of acetic acidAnticancer activity

This comparative analysis underscores the unique biological activity profile of acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]- due to its specific structural configuration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.